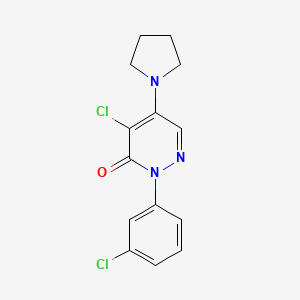

4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Description

4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro and pyrrolidinyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-5-pyrrolidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O/c15-10-4-3-5-11(8-10)19-14(20)13(16)12(9-17-19)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZJMTICECVKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 3,4,5-Trichloropyridazine

A foundational approach involves 3,4,5-trichloropyridazine as the precursor. This compound allows sequential substitutions at positions 2, 4, and 5 of the pyridazinone ring. The process begins with the displacement of the 4-chloro group by a 3-chlorophenyl moiety via nucleophilic aromatic substitution (NAS).

Procedure :

- Phenylation at Position 2 :

Pyrrolidine Substitution at Position 5 :

Final Hydrolysis and Cyclization :

Key Advantages :

- High regioselectivity ensured by steric hindrance at position 4.

- Scalable to multigram quantities with minimal by-products.

Direct Cyclocondensation of Hydrazine Derivatives

Hydrazine-Mediated Ring Formation

An alternative route involves constructing the pyridazinone ring de novo using hydrazine derivatives. This method is advantageous for introducing substituents during cyclization.

Procedure :

- Synthesis of 3-Chlorophenylhydrazine Intermediate :

Cyclocondensation with 2,5-Dichloro-3-oxopent-4-enenitrile :

Substitution with Pyrrolidine :

Challenges :

- Competing substitutions at position 4 require careful stoichiometric control.

- Purification via recrystallization (ethanol/water) is necessary to remove unreacted hydrazine.

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions.

Procedure :

- One-Pot Synthesis :

- Pyrrolidine Introduction :

Advantages :

Comparative Analysis of Synthetic Routes

Critical Observations :

- Regioselective Chlorination offers the highest yield and scalability but requires expensive palladium catalysts.

- Microwave-Assisted Synthesis balances speed and efficiency, ideal for small-scale research.

- Hydrazine Routes are cost-effective but suffer from lower yields due to side reactions.

Structural Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min, λ=254 nm).

- XRD : Confirms crystalline structure and absence of polymorphs.

Industrial and Environmental Considerations

Solvent Recovery and Waste Management

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding pyridazinone oxides.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone: Lacks the pyrrolidinyl group.

2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone: Lacks the chloro group at the 4-position.

4-chloro-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone: Lacks the chloro group on the phenyl ring.

Uniqueness

4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is unique due to the presence of both chloro and pyrrolidinyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds.

Biological Activity

4-Chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family. Its unique structure, characterized by a pyridazinone core with chloro and pyrrolidinyl substitutions, has drawn significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C14H13Cl2N3O

- CAS Number : 320421-70-3

- Chemical Structure : The compound features a pyridazinone ring system with a chloro group at position 4 and a pyrrolidinyl group at position 5, along with a chlorophenyl group at position 2.

Antimicrobial Properties

Research has indicated that compounds within the pyridazinone class, including this compound, exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. Specific studies have shown that similar derivatives can inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vivo studies using models such as the carrageenan-induced paw edema test have shown that related pyridazinone derivatives possess significant analgesic and anti-inflammatory effects without causing gastric lesions . This suggests a favorable safety profile for therapeutic applications.

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors associated with inflammatory pathways. The presence of the chloro and pyrrolidinyl groups may enhance its binding affinity to molecular targets, leading to its observed biological effects.

Case Studies and Research Findings

- Cyclooxygenase Inhibition : A study reported the synthesis of novel pyridazinone derivatives that inhibited COX enzymes significantly, indicating potential applications in treating inflammatory diseases .

- Analgesic Activity : In experimental models, compounds similar to this compound demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone | Lacks pyrrolidinyl group | Moderate anti-inflammatory |

| 4-Chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | Lacks chlorophenyl group | Low antimicrobial activity |

| 4-Chloro-2-(phenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | Lacks chlorination on phenyl | High COX inhibition |

This table highlights how structural modifications influence biological activity, emphasizing the unique efficacy of this compound.

Q & A

Q. Analytical Techniques :

Basic: What biological activities are documented for structurally related pyridazinone derivatives?

Q. Key Findings :

- Herbicidal Activity : Substituted pyridazinones (e.g., Sandoz 6706) inhibit chloroplast development by blocking carotenoid synthesis and disrupting grana-fret membranes in wheat seedlings .

- Enzyme Inhibition : Chloridazon-catechol dioxygenase catalyzes the degradation of pyridazinones, suggesting metabolic pathways in environmental breakdown .

- Pesticidal Use : Pyridaben (a 4-chloro-pyridazinone derivative) acts as a METI inhibitor (mitochondrial electron transport inhibitor) in acaricides .

Q. Structural-Activity Insights :

Advanced: How do structural modifications (e.g., phenyl/pyrrolidinyl substituents) influence herbicidal efficacy and resistance to detoxification?

Q. Methodological Approach :

Comparative Studies : Synthesize analogs with varying substituents and test in plant models (e.g., Arabidopsis or wheat).

Metabolic Stability Assays : Incubate compounds with liver microsomes or plant homogenates to assess degradation rates.

Enzyme Inhibition Profiling : Measure Hill reaction inhibition (isolated chloroplasts) and carotenoid biosynthesis (via HPLC pigment analysis) .

Q. Key Observations :

- Resistance Mechanisms : Trifluoromethyl and tert-butyl groups reduce metabolic detoxification by cytochrome P450 enzymes .

- Dual Modes of Action : Substitutions at the 5-position (e.g., pyrrolidinyl) enhance binding to Photosystem II and chloroplast ribosomes .

Advanced: What experimental models and endpoints are optimal for studying chloroplast inhibition by this compound?

Q. Recommended Models :

Q. Endpoints to Measure :

Methodological: How can researchers identify the primary biochemical targets of this compound?

Q. Stepwise Strategy :

In Vitro Screening :

- Hill Reaction Assay : Isolate thylakoid membranes, measure O₂ evolution under light (indicator of Photosystem II inhibition) .

- Enzyme Libraries : Test against carotenoid biosynthesis enzymes (e.g., phytoene desaturase).

Genetic Approaches :

- CRISPR Knockouts : Generate Arabidopsis mutants lacking candidate targets (e.g., PsbA for D1 protein).

Metabolomics :

- LC-MS profiling to track accumulation of metabolic intermediates (e.g., phytoene in carotenoid pathway) .

Data Contradiction: How to resolve discrepancies in reported modes of action across pyridazinone derivatives?

Q. Resolution Strategies :

Comparative SAR Studies : Systematically vary substituents and test in standardized assays (e.g., OECD guidelines for herbicides).

Metabolic Profiling : Use -labeled compounds to track degradation pathways in resistant vs. susceptible species .

Cross-Study Validation : Replicate key experiments (e.g., chloroplast ribosome assays) under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.